molecular formula C14H12INO B375356 4-iodo-N-(4-methylphenyl)benzamide

4-iodo-N-(4-methylphenyl)benzamide

Katalognummer: B375356
Molekulargewicht: 337.15g/mol
InChI-Schlüssel: UPTKPUXDSPRGST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-iodo-N-(4-methylphenyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and antimicrobial research. This compound features a benzamide core substituted with iodine and a p-tolyl group, a structure known to be a key pharmacophore in the development of novel therapeutic agents . Benzamide analogs are frequently investigated for their versatile biological activities, which can include antiviral and antimicrobial effects against a range of pathogens . Specifically, compounds within this class have demonstrated promising anti-tubercular activities. Research on similar N-(iodo-methylphenyl)benzamide and pyrazine-carboxamide structures has shown significant activity against Mycobacterium tuberculosis , with some analogs exhibiting potency greater than standard treatments . The iodine atom present in the structure provides a potential site for further chemical modifications, making it a valuable building block for constructing more complex molecules in drug discovery efforts . The compound is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers can inquire for detailed pricing, shipping information, and a certificate of analysis.

Eigenschaften

Molekularformel

C14H12INO

Molekulargewicht

337.15g/mol

IUPAC-Name

4-iodo-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C14H12INO/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17)

InChI-Schlüssel

UPTKPUXDSPRGST-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 4-iodo-N-(4-methylphenyl)benzamide with structurally and functionally related benzamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Compound Name Substituents Molecular Formula Molecular Mass (g/mol) Key Properties/Activities References
This compound I (C₆H₄), 4-Me (C₆H₄) C₁₄H₁₂INO 347.16 Halogen bonding (C–I⋯O/NO₃⁻), anti-conformation, dihedral angle: ~59.6° between rings
4-Bromo-N-(2-nitrophenyl)benzamide Br (C₆H₄), 2-NO₂ (C₆H₄) C₁₃H₉BrN₂O₃ 345.13 Crystallographic disorder, dihedral angle: ~81.4°, nitro group enhances π-π stacking
2-Methoxy-N-(4-methylphenyl)benzamide (2-MMB) OMe (C₆H₄), 4-Me (C₆H₄) C₁₅H₁₅NO₂ 241.29 Cardiac electrophysiology modulation (LQT syndrome suppression), low toxicity (LD₅₀ >1.29 g/kg)
4-Iodo-N-(4-pyridyl)benzamide (INPBA) I (C₆H₄), pyridyl (N-heterocycle) C₁₂H₉IN₂O 324.12 Halogen bonding (C–I⋯I–Hg), coordination polymers, helical chains (27.76 Å repeat units)
N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide Hydroxamic acid, p-tolyl (C₆H₄) C₂₁H₁₈N₂O₃ 346.38 HDAC inhibition (IC₅₀: 100–200 μM), antitumor activity (HepG2, A549), low systemic toxicity

Key Comparative Insights

Substituent Effects on Reactivity and Binding

  • Halogen vs. Methoxy Groups : The iodine atom in This compound facilitates halogen bonding (e.g., C–I⋯O interactions), which is absent in methoxy-substituted analogs like 2-MMB . This property enhances its utility in coordination chemistry and crystal engineering . In contrast, 2-MMB ’s methoxy group contributes to cardiac ion channel modulation, demonstrating substituent-dependent biological targeting .
  • Nitro vs. Methyl Groups : The nitro group in 4-bromo-N-(2-nitrophenyl)benzamide induces significant π-π stacking and crystallographic disorder, whereas the methyl group in This compound promotes steric stabilization and predictable hydrogen-bonded supramolecular chains .

Structural Parameters Dihedral Angles: The dihedral angle between aromatic rings in this compound (~59.6°) is smaller than in 4-bromo-N-(2-nitrophenyl)benzamide (~81.4°), reflecting reduced steric hindrance from the methyl vs. nitro group . Hydrogen Bonding: All compounds exhibit N–H⋯O hydrogen bonding, but INPBA uniquely combines this with C–I⋯I–Hg interactions to form coordination polymers, highlighting iodine’s dual functionality in non-covalent interactions .

Antitumor Activity: The hydroxamic acid derivative N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide inhibits histone deacetylases (HDACs) with IC₅₀ values comparable to SAHA (vorinostat), whereas iodinated benzamides lack reported HDAC activity, likely due to the absence of a zinc-binding hydroxamate group .

Vorbereitungsmethoden

Reaction Conditions and Solvent Selection

In a representative procedure, 4-methylaniline (5.0 g, 43.8 mmol) and triethylamine (7.3 mL, 52.5 mmol) are stirred in tetrahydrofuran (THF, 200 mL) under inert atmosphere. 4-Iodobenzoyl chloride (11.7 g, 43.8 mmol) is added in portions over 5 minutes, followed by stirring at 20°C for 16 hours. Triethylamine acts as a base to scavenge HCl, driving the reaction to completion. THF is preferred for its ability to dissolve both polar and non-polar reagents, though methanol and ethanol have also been employed in analogous syntheses.

Workup and Purification

Post-reaction, the solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate (200 mL) and 1M NaOH (100 mL). The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Crystallization from methanol/water (1:3.5 v/v) at 55°C provides the pure compound in 88% yield. This method avoids toxic solvents like acetonitrile, which were problematic in earlier protocols.

Ester Intermediate Route for Enhanced Purity

An alternative pathway involves synthesizing 4-iodo-3-nitrobenzoic acid methyl ester as an intermediate, followed by amidation (Figure 2). Although developed for the structurally similar iniparib (4-iodo-3-nitrobenzamide), this method is adaptable to this compound with modifications.

Esterification with Trimethyl Orthoacetate

4-Iodobenzoic acid (3 g, 10 mmol) is refluxed with trimethyl orthoacetate (30 mL) at 110°C for 15 hours. The reaction proceeds via O-alkylation, yielding 4-iodobenzoic acid methyl ester in 99% yield. This step minimizes chloro impurities (<2%) compared to traditional thionyl chloride methods.

Ammonolysis and Crystallization

The ester intermediate is dissolved in methanol (80 mL), cooled to −15°C, and saturated with anhydrous ammonia gas. After 72 hours at 25°C, the solvent is evaporated, and the product is crystallized from hot methanol/water. This achieves >99.5% purity by HPLC, with no residual solvent peaks in 1H-NMR.

Comparative Analysis of Synthetic Methods

Method Starting Materials Yield Purity (HPLC) Key Advantages
Direct Amidation4-Iodobenzoyl chloride88%99.6-99.8%Shorter reaction time (16 hrs)
Ester Intermediate4-Iodobenzoic acid80%99.5%Higher purity, scalable

Challenges and Optimization Strategies

Byproduct Formation and Mitigation

Early methods using DMF as a solvent resulted in up to 5% chloro impurities due to nucleophilic substitution at the iodine position. Substituting DMF with methanol or THF reduces this side reaction. Additionally, avoiding aqueous ammonia prevents ester hydrolysis during ammonolysis.

Solvent-Free Esterification

The use of trimethyl orthoacetate enables solvent-free esterification, simplifying purification and reducing environmental impact. This contrasts with traditional approaches requiring stoichiometric thionyl chloride.

Analytical Characterization

Spectroscopic Data

  • 1H-NMR (DMSO-d6): δ 7.74 (br s, NH2), 7.86 (dd, Ar–H), 8.24 (d, Ar–H), 8.70 (d, Ar–H).

  • 13C-NMR (DMSO-d6): δ 91.76 (C-I), 123.63–165.19 (aromatic and carbonyl carbons).

Chromatographic Purity

Reverse-phase HPLC with a C18 column (methanol/water gradient) confirms >99.5% purity, critical for pharmacological applications.

Emerging Methodologies

Recent patents describe halogen exchange reactions using 4-chlorobenzamide precursors and KI/CuI catalysts, though yields remain suboptimal (<60%). Electrochemical iodination of N-(4-methylphenyl)benzamide is under investigation but requires further optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.